molecular formula C8H6BrF3O B1273063 2-Bromo-4-(trifluoromethyl)benzyl alcohol CAS No. 497959-33-8

2-Bromo-4-(trifluoromethyl)benzyl alcohol

Cat. No. B1273063
M. Wt: 255.03 g/mol
InChI Key: NKWNLTSBVALPBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated compounds has been explored in several studies. For instance, a natural product with a similar brominated benzyl structure was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another study demonstrated the oxidative rearrangement of benzyl alcohols with difluoro(aryl)-λ3-bromane to form aryl fluoromethyl ethers . Additionally, o-Bromobenzyl alcohol was used as an annulating reagent for the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed cascade reaction . These methodologies could potentially be adapted for the synthesis of 2-Bromo-4-(trifluoromethyl)benzyl alcohol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4-(trifluoromethyl)benzyl alcohol has been studied using various techniques. For example, the X-ray crystal structure of a brominated hydrazone Schiff base compound was determined, revealing its crystallization in the monoclinic system with space group P21/c . Although the exact structure of 2-Bromo-4-(trifluoromethyl)benzyl alcohol is not provided, insights into its molecular geometry and intermolecular interactions could be inferred from related compounds.

Chemical Reactions Analysis

The chemical reactivity of brominated and trifluoromethylated compounds has been the subject of research. Arynes generated from brominated trifluoromethoxybenzenes were trapped with furan in a [4+2] cycloaddition, followed by various transformations . Similarly, 2-Bromo-4-(trifluoromethyl)benzyl alcohol may undergo nucleophilic substitution reactions due to the presence of the bromine atom, as well as electrophilic aromatic substitution facilitated by the electron-withdrawing trifluoromethyl group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-4-(trifluoromethyl)benzyl alcohol are not directly reported, related compounds provide some context. The presence of the trifluoromethyl group is known to influence the acidity of adjacent hydrogens, increase thermal stability, and affect the compound's lipophilicity . The bromine atom can make the compound more reactive towards nucleophilic substitution reactions. The vibrational spectroscopy and DFT calculations of a brominated hydrazone compound provide insights into the vibrational modes and electronic properties that could be relevant to 2-Bromo-4-(trifluoromethyl)benzyl alcohol .

Scientific Research Applications

  • 2-Bromo-4-(trifluoromethyl)benzyl alcohol is a chemical compound with the CAS Number: 497959-33-8 . It has a molecular weight of 255.03 .
  • This compound is used as a pharmaceutical intermediate . It’s also used to predict the NMR spectrum .
  • It’s employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) .
  • Pharmaceutical Intermediate : This compound is used as a pharmaceutical intermediate . It’s a versatile building block that can be used as a reactant in organic synthesis . It’s also a useful intermediate and building block for complex compounds .

  • Predicting NMR Spectrum : It’s used to predict the NMR spectrum . NMR (Nuclear Magnetic Resonance) spectroscopy is a powerful and theoretically complex analytical tool used in quality control and research for determining the content and purity of a sample as well as its molecular structure.

  • Kinetic Studies of Phosphonoformate Prodrugs and Aquachromium (IV) : This compound is employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) . Kinetic studies can provide valuable insights into the reaction mechanisms of these compounds.

  • Synthesis of FDA-Approved Drugs : Trifluoromethyl group-containing drugs have been approved by the FDA over the past 20 years . The trifluoromethyl group is one of the pharmacophores in these drugs . This compound could potentially be used in the synthesis of these drugs.

  • Synthesis of Antiviral Compounds : It can be used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .

  • Inhibitors of Hepatitis C Virus NS5B Polymerase : It can also be used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .

  • Organofluorine Chemistry : Alfa Chemistry specializes in organofluorine chemistry and offers high-quality 2-Bromo-4-(trifluoromethyl)benzyl alcohol and related services .

Safety And Hazards

2-Bromo-4-(trifluoromethyl)benzyl alcohol is considered hazardous. It can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[2-bromo-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWNLTSBVALPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381370
Record name 2-Bromo-4-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)benzyl alcohol

CAS RN

497959-33-8
Record name 2-Bromo-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497959-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Sudlow - 2011 - eprints.soton.ac.uk
Ulocladol A is a natural product which has been shown to exhibit tyrosine kinase inhibitory activity against the enzyme Lck. It was isolated from the marine sponge Callyspongia …
Number of citations: 3 eprints.soton.ac.uk

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